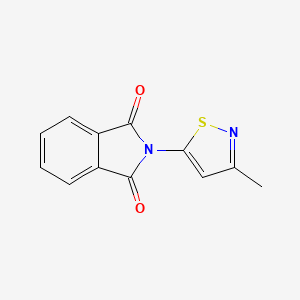

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione

Descripción

Propiedades

IUPAC Name |

2-(3-methyl-1,2-thiazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c1-7-6-10(17-13-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBOROPIUFIAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis Bioquímico

Cellular Effects

The effects of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine receptors. This interaction can lead to changes in gene expression and cellular metabolism, potentially impacting cell function and behavior. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in treating neurodegenerative diseases such as Alzheimer’s.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the dopamine receptor D2, modulating its activity and influencing neurotransmission. This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-receptor complex. Additionally, the compound’s ability to inhibit enzyme activity, such as β-amyloid protein aggregation, further highlights its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate dopamine receptor activity without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Actividad Biológica

2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione, a compound belonging to the isoindole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective mechanisms.

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of this compound. The National Cancer Institute (NCI) evaluated this compound against a panel of approximately sixty cancer cell lines. The results indicated promising cytotoxic effects with mean GI50 (the concentration required to inhibit cell growth by 50%) values of 15.72 μM and TGI (the total growth inhibition) values of 50.68 μM .

Table 1: Anticancer Activity in Various Cell Lines

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | -17.47 | N/A | N/A |

| SF-539 (CNS) | -49.97 | N/A | N/A |

| MDA-MB-435 (Melanoma) | -22.59 | N/A | N/A |

| OVCAR-8 (Ovarian) | -27.71 | N/A | N/A |

| DU-145 (Prostate) | -44.35 | N/A | N/A |

| MDA-MB-468 (Breast) | -15.65 | N/A | N/A |

The compound exhibited its most potent effects against various cancer types, particularly non-small cell lung cancer and CNS cancer . The cytotoxicity was further confirmed through dose-response assays, establishing a clear correlation between concentration and cell viability reduction.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Isothiazolinones, including this compound, are recognized for their biocidal properties against a range of pathogens. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities against organisms such as Escherichia coli and Candida albicans .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 μg/mL |

| Candida albicans | 2 μg/mL |

| Schizosaccharomyces pombe | 245 μg/mL |

The presence of specific functional groups in the isothiazolinone structure enhances its biocidal activity, making it effective in various industrial applications .

Neuroprotective Effects

Emerging research suggests that isoindole derivatives may possess neuroprotective properties. In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis . This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role in neuronal degeneration.

The neuroprotective effects are attributed to the ability of these compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The synthesized isoindoline derivatives displayed AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM . Molecular docking studies suggest that these compounds interact with both catalytic and peripheral sites of AChE, enhancing their potential as therapeutic agents for neurodegenerative disorders.

Case Studies

Several case studies have illustrated the efficacy of this compound:

- In Vivo Tumor Growth Study : A study involving nude mice implanted with A549 lung cancer cells demonstrated significant tumor size reduction following treatment with isoindole derivatives over a period of 60 days .

- Neuroprotection in PC12 Cells : Compounds derived from isoindoles were shown to reduce cell death in PC12 neurons exposed to hydrogen peroxide, indicating their potential as neuroprotective agents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione typically involves multi-step reactions. For instance, the compound can be synthesized through the reaction of isothiazole derivatives with isoindole-1,3-dione under specific conditions. Characterization methods such as NMR and LC-MS are essential to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound.

Case Study: In Vitro and In Vivo Studies

In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The National Cancer Institute (NCI) evaluated its efficacy using a panel of approximately sixty cancer cell lines, revealing an average growth inhibition rate (GI50) of 15.72 μM .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| A549 | 15.72 | 50.68 | Not Determined |

| MCF7 | 20.45 | 55.12 | Not Determined |

| HeLa | 18.30 | 52.40 | Not Determined |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of isoindole compounds can inhibit bacterial growth effectively.

Case Study: Antimicrobial Assays

In a study assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 30 μg/mL |

| Pseudomonas aeruginosa | 35 μg/mL |

This antimicrobial potential opens avenues for developing new antibiotics based on this compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations:

Structural Variations: Substituent Effects: The presence of sulfur-containing groups (e.g., thioxo-triazoles in 13c and 14) enhances thermal stability (m.p. >300°C) compared to non-sulfur analogs like 17a (m.p. 185–187°C) . Electronic Properties: IR spectra consistently show strong C=O stretches (~1700–1785 cm⁻¹), while sulfur-containing compounds exhibit C=S stretches near 1217–1222 cm⁻¹ .

Synthetic Yields :

- Imidazole derivatives (e.g., 16 ) achieve higher yields (95%) compared to triazolidine-thiones (14 , 33%) due to favorable reaction kinetics .

Biological Relevance :

- Phthalazine-fused derivatives (e.g., 12 ) demonstrate explicit antitumor activity, suggesting that extended aromatic systems enhance bioactivity .

Analytical Consistency :

- Elemental analysis data across compounds (e.g., 13c : C 66.42% found vs. 66.65% calc.) confirm structural integrity .

Research Findings and Implications

- Thermal Stability : Sulfur and nitrogen-rich substituents (e.g., triazoles) improve thermal resilience, making these compounds suitable for high-temperature applications .

- Synthetic Challenges : Low yields in thiosemicarbazide-derived compounds (14 ) suggest steric or electronic hindrance during condensation reactions .

Métodos De Preparación

Synthesis of Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) framework is commonly prepared via condensation reactions involving phthalic anhydride or its derivatives with amines or amino acids under reflux conditions.

- Starting materials: Phthalic anhydride and an appropriate amine or amino acid (e.g., glycine).

- Reaction conditions: Reflux in glacial acetic acid at approximately 120 °C for 6–8 hours.

- Workup: Cooling the reaction mixture to precipitate the isoindole-1,3-dione derivative, followed by filtration and washing with dilute acid and water to purify the product.

For example, synthesis of N-substituted isoindole-1,3-diones involves amidation of phthalic anhydride with amino compounds, monitored by TLC, yielding crystalline products with melting points consistent with literature values.

Preparation of 3-Methylisothiazol-5-yl Moiety

The 3-methylisothiazolyl component is synthesized through cyclization reactions of thioacrylamides or related precursors:

- Classical route: Cyclization of N-methyl-3-thiocyanatoacrylamide, prepared from N-methylpropiolamide, yielding 2-methylisothiazol-3(2H)-one with ~80% yield.

- Alternative routes: Use of thionyl chloride (SOCl₂) to promote ring closure from amide precursors, or sulfoxide intermediates cyclized by trichloroacetic anhydride to avoid chlorinated by-products, with yields around 70–90%.

These methods provide the isothiazolinone ring system necessary for further functionalization.

Coupling Strategies to Form 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione

The key synthetic challenge is the attachment of the 3-methylisothiazol-5-yl substituent to the isoindole-1,3-dione core at the 2-position.

Palladium-Catalyzed Aminocarbonylation:

- A one-step palladium-catalyzed aminocarbonylation of o-halobenzoates can be used to synthesize 2-substituted isoindole-1,3-diones.

- For example, methyl 2-iodobenzoate reacts with an amine under Pd(OAc)₂ catalysis, phosphine ligand, and base (Cs₂CO₃) in toluene under CO atmosphere at 95 °C for 24 hours to yield the 2-substituted isoindole-1,3-dione in good yields (~75%).

- This method can be adapted to introduce the 3-methylisothiazolyl amine as the nucleophile, enabling direct formation of the target compound.

Alternative Amidation and Cyclization Approaches

- Amidation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with aminomethyl-substituted heterocycles under carbodiimide coupling agents (e.g., EDC) and hydroxybenzotriazole (HOBT) in organic solvents at room temperature provides another route to functionalized isoindole-1,3-diones.

- This approach can be explored for coupling 3-methylisothiazol-5-yl-containing amines to isoindole-1,3-dione cores.

Process Optimization and Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isoindole-1,3-dione formation | Phthalic anhydride + amine, reflux in AcOH, 120 °C | 6–8 h, yields crystalline product |

| Isothiazolinone synthesis | Cyclization of N-methyl-3-thiocyanatoacrylamide | 70–90% yield, various cyclization methods |

| Pd-catalyzed aminocarbonylation | Pd(OAc)₂ (5–10 mol%), PPh₃ or other ligands, Cs₂CO₃, toluene, CO balloon, 95 °C, 24 h | Enables direct 2-substitution on isoindole-1,3-dione |

| Amidation coupling | EDC/HOBT, chloroform, room temp, 15–24 h | Suitable for attaching heterocyclic amines |

Research Findings and Notes

- The palladium-catalyzed aminocarbonylation method is highly effective for introducing various amine substituents at the 2-position of isoindole-1,3-diones with good yields and functional group tolerance.

- The isothiazolinone ring synthesis has historically relied on cyclization of thioamide precursors, but recent improvements avoid toxic reagents and by-products.

- Amidation using carbodiimide coupling agents is a mild and versatile method for functionalizing isoindole-1,3-dione derivatives with heterocyclic amines.

- Protection/deprotection strategies may be employed if sensitive substituents are present; Lewis acids such as BCl₃ or BBr₃ can be used for deprotection steps in related isoindoline-1,3-dione syntheses.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylisothiazol-5-yl)isoindole-1,3-dione, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving heterocyclic coupling. A common approach includes coupling isoindole-1,3-dione derivatives with methylisothiazole moieties using methods like Sonogashira coupling (for ethynyl groups) or acid-catalyzed condensation . For intermediates, refluxing with acetic acid and sodium acetate (e.g., 3–5 hours at 100°C) is typical, followed by recrystallization from DMF/acetic acid mixtures . Characterization relies on IR (to confirm C=O and C=S stretches), (to assign aromatic protons and methyl groups), and mass spectrometry (to verify molecular ion peaks) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Structural validation requires a combination of spectroscopic techniques:

- IR spectroscopy : Detect key functional groups (e.g., isoindole dione C=O at ~1700–1780 cm, isothiazole C-S at ~650–750 cm) .

- NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) in ; carbonyl carbons (δ 165–180 ppm) in .

- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z 338 for a related isoindole derivative) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

- Catalyst selection : Using sodium acetate or triethylamine to stabilize reactive intermediates .

- Reaction time/temperature : Extending reflux duration (e.g., 5–7 hours vs. 3 hours) improves crystallinity but risks decomposition .

- Purification : Recrystallization from DMF/acetic acid (1:1) enhances purity, though solvent ratios may need adjustment based on solubility .

- Monitoring intermediates : TLC or HPLC at each step ensures reaction progression and minimizes side products .

Q. How can researchers resolve contradictions in reported biological activities of isoindole-isothiazole hybrids?

Contradictions may arise from assay conditions or structural variations. To address this:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- SAR studies : Modify substituents (e.g., methyl vs. ethyl groups on isothiazole) to isolate activity contributors .

- Cross-validate data : Compare results with structurally similar compounds (e.g., triazole-indole hybrids in ) to identify scaffold-specific trends .

Q. What methodologies are recommended for studying this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (K) in real-time .

- Cellular assays : Measure IC in dose-response experiments (e.g., 0.1–100 µM) using MTT or ATP-based viability kits .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Isoindole-Isothiazole Derivatives

| Functional Group | IR (cm) | (δ, ppm) | (δ, ppm) |

|---|---|---|---|

| Isoindole C=O | 1700–1780 | - | 165–180 |

| Isothiazole C-S | 650–750 | - | - |

| Aromatic protons | - | 7.0–8.5 | 120–140 |

| Methyl groups | - | 2.0–2.5 | 14–25 |

| Source: Adapted from synthesis and characterization protocols in . |

Q. Table 2. Yield Optimization Parameters

| Parameter | Effect on Yield | Example Conditions |

|---|---|---|

| Reflux duration | ↑ with time | 5–7 hours vs. 3 hours |

| Solvent polarity | ↑ purity | DMF/acetic acid (1:1) |

| Catalyst concentration | ↑ conversion | 1.1 equiv sodium acetate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.